(2S,3S)-2-amino-3-methylpentan-1-ol, with the chemical formula C₆H₁₅NO and CAS number 24629-25-2, is an amino alcohol characterized by its stereochemistry at the second and third carbon atoms. This compound features a primary amine group (-NH₂) and a hydroxyl group (-OH), contributing to its unique properties. The molecular weight of this compound is approximately 117.19 g/mol, and it is classified as very soluble in water, with solubility ratings around 29.8 mg/ml .
(2S,3S)-2-amino-3-methylpentan-1-ol is a structural analogue of the essential amino acid L-isoleucine. Due to its similar structure, it can be incorporated into proteins during cell culture experiments. This allows researchers to study the impact of replacing isoleucine with isoleucinol on protein function and stability [1].
(2S,3S)-2-amino-3-methylpentan-1-ol can be used to study cellular metabolism, particularly the branched-chain amino acid (BCAA) metabolic pathway. Since it is structurally similar to L-isoleucine, researchers can investigate its uptake and metabolism by cells to gain insights into BCAA regulation [2].
The reactivity of (2S,3S)-2-amino-3-methylpentan-1-ol primarily involves nucleophilic substitution and condensation reactions due to the presence of the amine and alcohol functional groups. It can participate in:
Several synthetic routes exist for producing (2S,3S)-2-amino-3-methylpentan-1-ol:
(2S,3S)-2-amino-3-methylpentan-1-ol finds applications in various fields:
Interaction studies involving (2S,3S)-2-amino-3-methylpentan-1-ol focus on its binding affinity with various receptors or enzymes. Preliminary data suggest it might interact with neurotransmitter systems or metabolic enzymes, although comprehensive studies are still needed to elucidate these interactions fully.
Several compounds share structural similarities with (2S,3S)-2-amino-3-methylpentan-1-ol, each possessing unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-Amino-4-methylpentan-1-ol | 53448-09-2 | 0.95 |
(S)-2-Amino-4-methylpentan-1-ol | 7533-40-6 | 0.95 |
(S)-2-Amino-3-methylbutan-1-ol | 2026-48-4 | 0.90 |
(R)-2-Amino-pentanol | 4276-09-9 | 0.90 |
(R,S)-2-Aminohexanediol | 16369-05-4 | 0.90 |
These compounds differ primarily in their side chains or functional groups but share a core structure that influences their reactivity and biological activity.
The uniqueness of (2S,3S)-2-amino-3-methylpentan-1-ol lies in its specific stereochemistry and functional groups that make it particularly useful in pharmaceutical applications compared to its analogs.
Irritant